6-Chloroneplanocin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

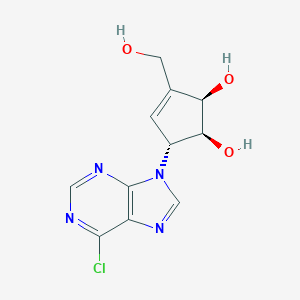

6-Chloroneplanocin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound is a nucleoside analog that is structurally similar to adenosine. It was first synthesized in 1993 and has since been studied extensively for its mechanism of action and potential therapeutic benefits.

Mechanism Of Action

6-Chloroneplanocin works by inhibiting the activity of SAHH, which is involved in the metabolism of S-adenosylmethionine (SAM). SAM is a critical methyl donor in various cellular processes, including DNA methylation and protein methylation. By inhibiting SAHH, 6-Chloroneplanocin increases the levels of SAM, which leads to an accumulation of S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of methyltransferases, which are enzymes that are involved in DNA and protein methylation. The inhibition of methyltransferases leads to the dysregulation of gene expression and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer properties, 6-Chloroneplanocin has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of hepatitis C virus (HCV) by targeting the HCV NS5B polymerase. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Chloroneplanocin is its specificity for SAHH. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of SAHH in various cellular processes. However, the use of 6-Chloroneplanocin in lab experiments is limited by its low solubility in water and its toxicity at high concentrations. These limitations can be overcome by using alternative solvents and optimizing the concentration of the compound.

Future Directions

There are several future directions for the study of 6-Chloroneplanocin. One potential application is in the treatment of viral infections, such as HCV. This compound has been shown to inhibit the replication of HCV, and further research is needed to determine its efficacy in vivo. Another area of research is the development of more potent and selective SAHH inhibitors. By improving the specificity and potency of SAHH inhibitors, it may be possible to develop more effective cancer therapies that target this enzyme. Overall, the study of 6-Chloroneplanocin has the potential to lead to significant advancements in cancer research and drug development.

Synthesis Methods

The synthesis of 6-Chloroneplanocin involves several steps, including the protection of the hydroxyl groups on the ribose ring, the chlorination of the purine ring, and the deprotection of the hydroxyl groups. The final product is obtained through purification and crystallization. This synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

The primary application of 6-Chloroneplanocin is in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound works by inhibiting the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that is essential for the proliferation of cancer cells. By inhibiting SAHH, 6-Chloroneplanocin induces apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.

properties

CAS RN |

103232-24-2 |

|---|---|

Product Name |

6-Chloroneplanocin |

Molecular Formula |

C11H11ClN4O3 |

Molecular Weight |

282.68 g/mol |

IUPAC Name |

(1S,2R,5R)-5-(6-chloropurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |

InChI |

InChI=1S/C11H11ClN4O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2/t6-,8-,9+/m1/s1 |

InChI Key |

QHILTTBFPUOZHJ-VDAHYXPESA-N |

Isomeric SMILES |

C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CN=C3Cl)O)O)CO |

SMILES |

C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |

Canonical SMILES |

C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |

Other CAS RN |

103232-24-2 |

synonyms |

6-chloroneplanocin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)

![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)